An In-depth Technical Guide to 6-Methoxychroman-4-one: Core Properties and Structure
An In-depth Technical Guide to 6-Methoxychroman-4-one: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and structure of 6-Methoxychroman-4-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical characteristics, spectroscopic profile, and a plausible synthetic route. Additionally, it explores a relevant biological signaling pathway potentially modulated by structurally similar compounds.
Core Properties and Structure
6-Methoxychroman-4-one, with the IUPAC name 6-methoxy-2,3-dihydro-4H-chromen-4-one, is a bicyclic compound featuring a chroman core substituted with a methoxy group and a ketone. Its chemical structure and basic properties are foundational for its application in research and development.
Structure:
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IUPAC Name: 6-methoxy-2,3-dihydro-4H-chromen-4-one
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Synonyms: 6-methoxy-4-chromanone, 6-methoxy-2,3-dihydrochromen-4-one
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CAS Number: 5802-17-5
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Chemical Formula: C₁₀H₁₀O₃
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Molecular Weight: 178.18 g/mol
Physicochemical Properties:
A summary of the key physicochemical properties of 6-Methoxychroman-4-one is presented in Table 1. These parameters are crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Melting Point | 48 °C |
| Boiling Point | 178-180 °C (at 23 Torr) |
| Density | 1.205 g/cm³ |
| Solubility | While specific quantitative data is not readily available in the literature, chromanones generally exhibit solubility in a range of organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Aqueous solubility is expected to be limited. |
| pKa | An experimentally determined pKa value is not readily available in the scientific literature. Computational prediction for structurally related phenols suggests that the acidity of the aromatic protons is low. |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of 6-Methoxychroman-4-one. The following sections provide representative methodologies based on established chemical principles and spectroscopic techniques.
Synthesis of 6-Methoxychroman-4-one
A common and effective method for the synthesis of chroman-4-ones is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropanoic acid.
Reaction: 3-(4-methoxyphenoxy)propanoic acid undergoes cyclization in the presence of a strong acid catalyst to yield 6-Methoxychroman-4-one.
Materials:
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3-(4-methoxyphenoxy)propanoic acid
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Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask, 3-(4-methoxyphenoxy)propanoic acid is mixed with an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material).
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The mixture is heated with vigorous stirring to a temperature of 80-100 °C.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with stirring.
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The aqueous mixture is extracted several times with dichloromethane.
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The combined organic extracts are washed with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Methoxychroman-4-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of 6-Methoxychroman-4-one, providing detailed information about the hydrogen and carbon environments within the molecule.
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¹H NMR Spectroscopy:
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Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent.
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Concentration: A sample concentration of approximately 5-10 mg/mL is typically prepared.
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Procedure: The sample is dissolved in the deuterated solvent, transferred to an NMR tube, and the spectrum is acquired on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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¹³C NMR Spectroscopy:
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Solvent and Concentration: The same sample prepared for ¹H NMR can be used.
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Procedure: The ¹³C NMR spectrum is acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.
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Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in 6-Methoxychroman-4-one, notably the carbonyl group of the ketone and the ether linkage.
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Sample Preparation: The potassium bromide (KBr) pellet method is a common technique for solid samples.
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Procedure: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.
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Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Signaling Pathway and Biological Activity
While specific biological activities of 6-Methoxychroman-4-one are not extensively documented, structurally related synthetic flavanones have been shown to possess interesting pharmacological properties. For instance, the synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one has been reported to induce apoptosis and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human U-937 leukemia cells.[1] This suggests that the chroman-4-one scaffold with a methoxy group at the 6-position may have the potential to modulate cellular signaling cascades.
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway by a 6-methoxychroman-4-one derivative highlights a potential area for further investigation into the therapeutic applications of this class of compounds.
Caption: Hypothetical MAPK signaling pathway activation by a 6-Methoxychroman-4-one derivative.
This guide serves as a foundational resource for researchers and professionals engaged in the study and application of 6-Methoxychroman-4-one. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this and related compounds.
